
2-(4-氟苯基)-1,3-二苯基咪唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-Fluorophenyl)-1,3-diphenylimidazolidine” is a complex organic molecule. It likely contains an imidazolidine core, which is a five-membered ring with two nitrogen atoms, and phenyl groups which are aromatic rings of six carbon atoms . The presence of a fluorine atom on one of the phenyl groups indicates that this compound is a fluorinated derivative .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy , and computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the imidazolidine ring and the fluorophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the imidazolidine ring, the phenyl groups, and the fluorine atom .科学研究应用
抗原虫活性
研究表明,2-亚氨基咪唑啉衍生物,通过引入氟苯基等修饰,显示出有希望的抗原虫特性。具体来说,带有氟苯基取代物的化合物在体外对布鲁氏锥虫表现出改善的活性和选择性,这表明有潜力用于治疗Trypanosoma brucei等疾病(Carlos H Ríos Martínez等,2015)。
抗癌特性
与2-(4-氟苯基)-1,3-二苯基咪唑啉相关的化合物,特别是苯并咪唑啉-二苯基-2-亚氨基噻唑啉-4-醇已经合成并显示出有希望的抗癌活性,特别是对肺癌。这些发现表明这类化合物的结构组分可以被定制以增强抗癌功效(V. M. Bangade, P. R. Mali, H. Meshram, 2021)。
材料科学和光物理应用
在材料科学领域,2-(4-氟苯基)-1,3-二苯基咪唑啉的衍生物已被用于设计具有潜在应用于有机发光二极管(OLEDs)和作为荧光pH传感器的荧光材料。例如,已经开发出具有强烈蓝色至绿色荧光的新型荧光团,用于潜在的OLEDs应用,突显了这类化合物在创造具有独特光物理特性的高性能材料方面的多功能性(B. Liu et al., 2016)。
作用机制
Target of Action
The primary targets of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine are currently unknown. This compound is structurally similar to other indole derivatives, which have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on its structural similarity to other indole derivatives, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes.
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, cancer progression, hiv infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on its structural similarity to other indole derivatives, it may have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Fluorophenyl)-1,3-diphenylimidazolidine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets. Specific studies on how these factors influence the action of 2-(4-fluorophenyl)-1,3-diphenylimidazolidine are currently lacking .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-fluorophenyl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSIZUWTBYCVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


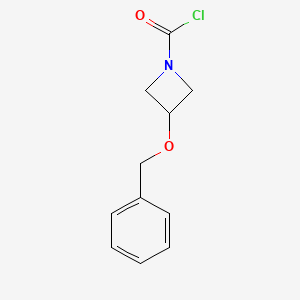

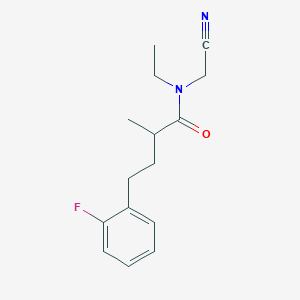
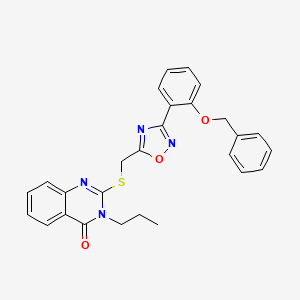
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)
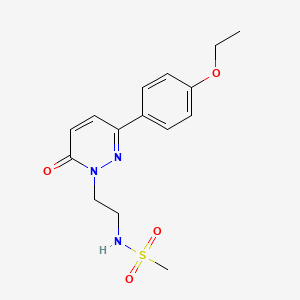
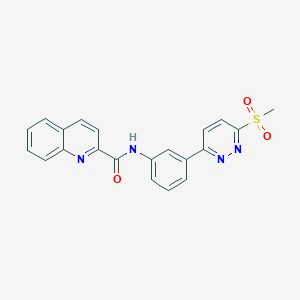
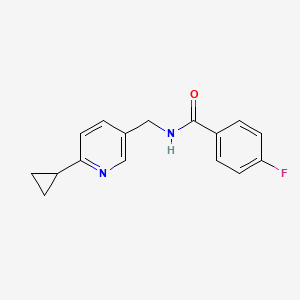
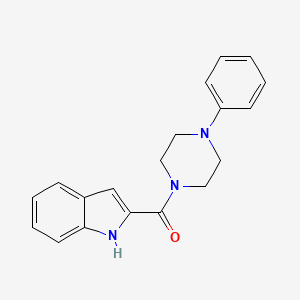



![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)